8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one
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Overview
Description
8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that features a benzothiazine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves a copper-catalyzed cascade method. This method uses 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) via an SN2/deacetylation/coupling process . The reaction conditions often include the use of copper catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the copper-catalyzed cascade method provides a scalable approach for synthesizing this compound. The process can be optimized for larger-scale production by adjusting reaction parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for structural modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies to understand its interaction with biological molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one, particularly in its role as an antitubercular agent, involves targeting the bacterial cell wall synthesis. The compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells .
Comparison with Similar Compounds
8-Nitro-4H-benzo[e][1,3]thiazin-4-ones: These compounds also exhibit antitubercular activity and share a similar core structure.
Quinoxalin-2(1H)-ones: These compounds are synthesized using similar methods and have comparable biological activities.
Uniqueness: 8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific substitution pattern and the presence of an amino group, which can significantly influence its reactivity and biological activity. Its ability to inhibit DprE1 makes it a promising candidate for developing new antitubercular drugs .
Properties
CAS No. |
21762-31-2 |
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Molecular Formula |
C8H8N2OS |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
8-amino-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C8H8N2OS/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4,9H2,(H,10,11) |
InChI Key |
INJNNVXOEQBWKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC(=C2S1)N |
Origin of Product |
United States |
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